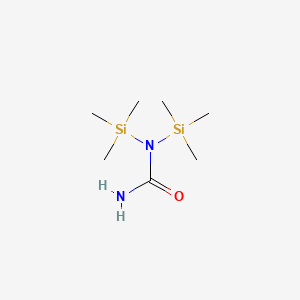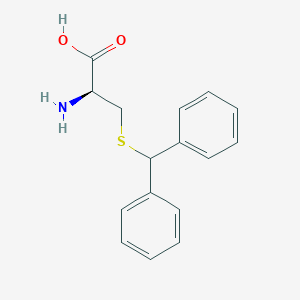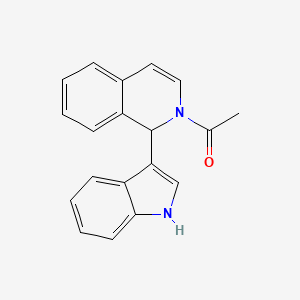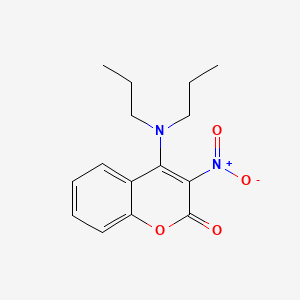
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as pyrrolidine-1-sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: Lacks the sulfonyl and pyrrolidinyl groups, making it less versatile in terms of chemical reactivity.
6-(Pyrrolidin-1-ylsulfonyl)quinoline: Lacks the chloro group, which may affect its binding properties and reactivity.
Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline.
Uniqueness
This compound is unique due to the combination of the chloro and pyrrolidin-1-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and versatile chemical reactivity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H13ClN2O2S |
|---|---|
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
4-chloro-6-pyrrolidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-5-6-15-13-4-3-10(9-11(12)13)19(17,18)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Clave InChI |
LMVJGOWICHTKLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

